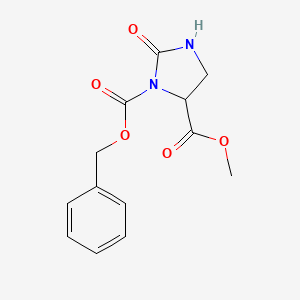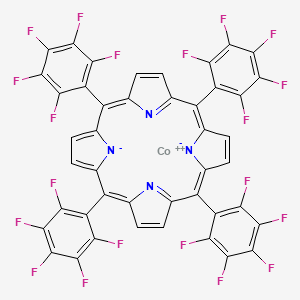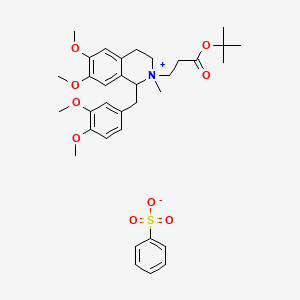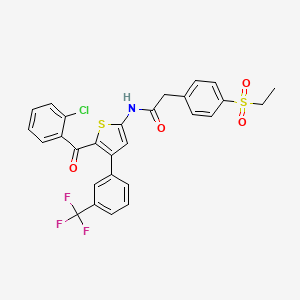
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiophene ring substituted with a chlorobenzoyl group, a trifluoromethylphenyl group, and an ethylsulfonylphenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution Reactions: The thiophene core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorobenzoyl and trifluoromethylphenyl groups.
Acylation: The final step involves the acylation of the thiophene ring with 2-(4-(ethylsulfonyl)-phenyl)acetyl chloride under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(methylsulfonyl)-phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(isopropylsulfonyl)-phenyl)acetamide: Similar structure but with an isopropylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the ethylsulfonyl group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C28H21ClF3NO4S2 |
|---|---|
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
N-[5-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C28H21ClF3NO4S2/c1-2-39(36,37)20-12-10-17(11-13-20)14-24(34)33-25-16-22(18-6-5-7-19(15-18)28(30,31)32)27(38-25)26(35)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,33,34) |
InChI-Schlüssel |
JOFIODQYDWCPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
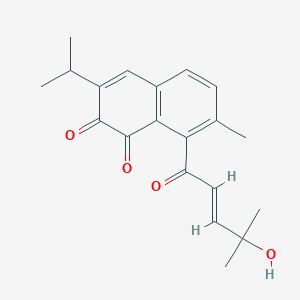
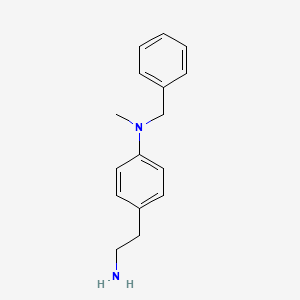
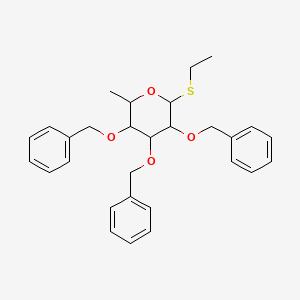
![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B15094200.png)
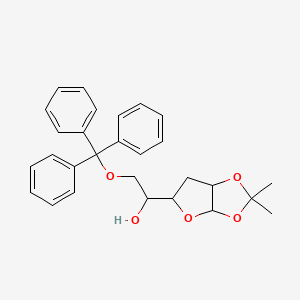
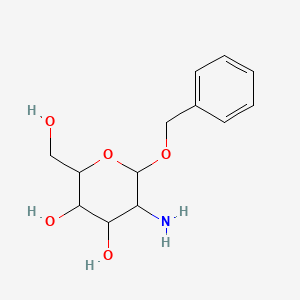

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
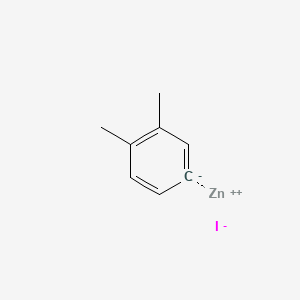
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)
